5-Methoxyisofraxidin-d3
Description
5-Methoxyisofraxidin-d3 is a deuterated analog of 5-methoxyisofraxidin, a naturally occurring coumarin derivative. The incorporation of three deuterium atoms (d3) at specific positions, likely within the methoxy group (-OCH3 → -OCD3), enhances its stability and utility in pharmacokinetic and metabolic studies. This isotopic labeling allows for precise tracking in mass spectrometry and reduces metabolic degradation, making it valuable in drug development and biochemical research .
Properties
Molecular Formula |
C₁₂H₉D₃O₆ |
|---|---|
Molecular Weight |
255.24 |
Synonyms |
7-Hydroxy-5,6,8-trimethoxy-2H-chromen-2-one-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2-Methoxy-5-sulfamoylbenzoic Acid-[d3]
- CAS No.: 123958-85-0
- Molecular Formula: C8H6D3NO5S
- Key Features : Deuterated methoxy group (-OCD3) and sulfamoyl substituent.
- Applications : Used as an internal standard in LC-MS studies due to its isotopic purity (95%) and metabolic stability .
5-Methoxyisoindoline-1,3-dione
- CAS No.: 1344701-44-5
- Molecular Formula: C9H7NO3
- Key Features : Methoxy-substituted isoindoline core.
- Applications : Investigated for photodynamic therapy and as a fluorescent probe.
- Comparison : The isoindoline scaffold differs from the coumarin backbone of 5-Methoxyisofraxidin-d3, impacting UV absorption and bioactivity profiles .
6-Hydroxy-2-methylisoindolin-1-one
- CAS No.: 366453-21-6
- Molecular Formula: C9H9NO2
- Key Features: Hydroxy and methyl substituents on an isoindolinone ring.
- Applications : Studied for antioxidant properties and enzyme inhibition.
- Comparison : The absence of deuterium and the presence of a hydroxyl group reduce its metabolic stability compared to this compound .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Deuterium Substitution | Key Substituents | Purity | Stability Enhancement |
|---|---|---|---|---|---|
| This compound | C11H7D3O4 (inferred) | Methoxy (-OCD3) | Coumarin core | N/A | High (deuterated) |
| 2-Methoxy-5-sulfamoylbenzoic Acid-[d3] | C8H6D3NO5S | Methoxy (-OCD3) | Sulfamoyl, carboxylic acid | 95% | Moderate |
| 5-Methoxyisoindoline-1,3-dione | C9H7NO3 | None | Methoxy, isoindoline | >90%* | Low |
*Purity inferred from similar compounds in and .
- Stability: Deuterated methoxy groups in this compound likely reduce cytochrome P450-mediated demethylation, extending half-life compared to non-deuterated analogs .
- Solubility : The coumarin backbone may confer lower aqueous solubility than sulfamoyl-substituted analogs like 2-Methoxy-5-sulfamoylbenzoic Acid-[d3].
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
